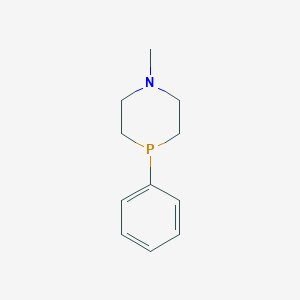

1-Methyl-4-phenyl-1,4-azaphosphinane

Description

Properties

CAS No. |

52427-44-8 |

|---|---|

Molecular Formula |

C11H16NP |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

1-methyl-4-phenyl-1,4-azaphosphinane |

InChI |

InChI=1S/C11H16NP/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

InChI Key |

XRAGCZYNIIWTSW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCP(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 Phenyl 1,4 Azaphosphinane and Its Precursors

Strategies for Constructing the 1,4-Azaphosphinane Core

The formation of the six-membered 1,4-azaphosphinane ring is a critical step that can be achieved through various synthetic strategies. These methods primarily rely on cyclization reactions that form the key phosphorus-carbon and nitrogen-carbon bonds of the heterocyclic system.

Cyclization is a foundational strategy for building azaphosphinane and other azaphosphaheterocyclic rings. researchgate.net This approach involves the intramolecular reaction of a linear precursor containing the necessary phosphorus, nitrogen, and carbon atoms. For instance, the cyclization of a linear amide has been employed to provide a 1,4-azaphosphinine ring system. nih.gov In a related synthesis, the removal of a Boc protecting group from a phosphinic acid derivative followed by cyclization in boiling pyridine/triethylamine successfully yielded a 4-hydroxy-1,4-azaphosphinan-2,4-dione. nih.gov A common and direct method for forming the 1-methyl-4-phenyl-1,4-azaphosphinane ring involves the reaction of a divinylphosphine oxide with a primary amine. Specifically, the reaction between phenyl(divinyl)phosphine oxide and methylamine (B109427) leads to a double Michael addition, where the amine adds to the activated vinyl groups, resulting in the cyclization and formation of the 1,4-azaphosphinane ring. molaid.com

In many synthetic routes for organophosphorus compounds, including azaphosphinanes, phosphine (B1218219) oxides serve as stable and readily handled intermediates. nih.govorganic-chemistry.orgnih.govsemanticscholar.org The synthesis of 1-methyl-4-phenyl-1,4-azaphosphinane is often accomplished via its corresponding phosphine oxide, 1-methyl-4-phenyl-1,4-azaphosphinane 4-oxide. molaid.com The P=O bond is thermodynamically stable, making phosphine oxides less susceptible to oxidation compared to their phosphine counterparts. These intermediates are typically prepared and purified before a final reduction step is performed to yield the trivalent phosphine. The reduction of phosphine oxides can be accomplished using various reducing agents, such as silanes. uq.edu.au This strategy of synthesizing the oxide first and then reducing it provides a robust and reliable pathway to the final product.

Application of Michaelis-Arbuzov Reaction in Azaphosphinane Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond. nih.gov Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species. wikipedia.orgjk-sci.com This transformation is widely utilized for synthesizing phosphonates, phosphinates, and phosphine oxides, which can be crucial precursors for more complex heterocyclic systems like azaphosphinanes. wikipedia.org

The mechanism of the Michaelis-Arbuzov reaction typically proceeds in two stages. organic-chemistry.org It begins with the nucleophilic SN2 attack of the trivalent phosphorus atom on the electrophilic alkyl halide, which results in the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com In the second step, the displaced halide anion acts as a nucleophile and attacks one of the alkyl groups on the phosphorus ester, leading to the formation of the final pentavalent phosphorus product and a new alkyl halide. wikipedia.org

Reaction Mechanism:

Nucleophilic Attack: The trivalent phosphorus ester attacks the alkyl halide (R'-X) to form a phosphonium salt intermediate [P(OR)₃R']⁺X⁻.

Dealkylation: The halide anion (X⁻) attacks one of the ester's alkyl groups (R) in a second SN2 reaction, displacing the phosphonate (B1237965) and forming a new alkyl halide (R-X).

This reaction's versatility allows for the synthesis of various organophosphorus compounds that could serve as building blocks for azaphosphinane rings by introducing the necessary P-C bonds onto a precursor molecule.

Synthesis of Key Precursors: Phenyl(divinyl)phosphine oxide and Related Compounds

A critical precursor for the synthesis of 1-methyl-4-phenyl-1,4-azaphosphinane 4-oxide is phenyl(divinyl)phosphine oxide. This compound is prepared from the reaction of phenylphosphonoyl dichloride with a vinylating agent. A reported synthesis involves the reaction of phenylphosphonoyl dichloride with two molar equivalents of vinylmagnesium bromide in tetrahydrofuran (B95107) (THF) at a low temperature of -70°C, which yields phenyl(divinyl)phosphine oxide. molaid.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Phenylphosphonoyl dichloride | Vinylmagnesium bromide (2 equiv.) | Tetrahydrofuran (THF) | -70°C | 72% | molaid.com |

Synthetic Routes to 1-Methyl-4-phenyl-1,4-azaphosphinane 4-Oxide and Related Derivatives

The direct synthesis of 1-methyl-4-phenyl-1,4-azaphosphinane 4-oxide is achieved through the cyclization of phenyl(divinyl)phosphine oxide with methylamine. molaid.com The reaction proceeds by heating the precursor with an excess of a 20% aqueous solution of methylamine under reflux conditions. This one-step cyclization efficiently forms the desired heterocyclic product. molaid.com A similar methodology can be applied to synthesize related derivatives by substituting the primary amine; for example, using allylamine (B125299) in place of methylamine yields 1-allyl-4-phenyl-1,4-azaphosphinane 4-oxide. molaid.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Phenyl(divinyl)phosphine oxide | Methylamine (20% aq. solution) | Reflux | 1-Methyl-4-phenyl-1,4-azaphosphinane 4-oxide | molaid.com |

| Phenyl(divinyl)phosphine oxide | Allylamine | Reflux | 1-Allyl-4-phenyl-1,4-azaphosphinane 4-oxide | molaid.com |

Development of Efficient and Stereoselective Synthetic Pathways

The efficient and stereoselective synthesis of 1-methyl-4-phenyl-1,4-azaphosphinane can be approached through several strategic pathways. These methodologies often involve the synthesis of a key P-stereogenic precursor followed by a cyclization step, or the diastereoselective cyclization of an achiral precursor using a chiral auxiliary. The overarching goal is to establish the desired stereochemistry at the phosphorus center, which is a common challenge in the synthesis of P-chiral compounds.

One plausible and efficient strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the synthesis. The use of naturally occurring and readily available chiral molecules, such as amino alcohols, has proven effective in the synthesis of various P-stereogenic phosphines and their derivatives. For instance, (1R,2S)-(-)-ephedrine or other chiral amino alcohols can be employed to prepare a key intermediate, a chiral oxazaphospholidine.

This approach would begin with the reaction of dichlorophenylphosphine (B166023) with a chiral amino alcohol, such as (+)-pseudoephedrine, to form a diastereomerically pure oxazaphospholidine intermediate. The subsequent reaction of this intermediate with an organometallic reagent, such as an N-methylated vinyl Grignard reagent, would proceed with inversion of configuration at the phosphorus center to yield a P-stereogenic phosphinite. This intermediate can then undergo further transformations, including hydrophosphination and cyclization, to afford the target 1-methyl-4-phenyl-1,4-azaphosphinane.

A critical aspect of this pathway is the high diastereoselectivity achieved in the formation of the initial oxazaphospholidine and the subsequent nucleophilic substitution, which effectively transfers the chirality from the auxiliary to the phosphorus atom. The removal of the chiral auxiliary under mild conditions is also a key consideration to avoid racemization of the P-chiral center.

An alternative stereoselective approach involves the asymmetric alkylation of a precursor phosphine oxide. This can be achieved through a catalytic enantioselective desymmetrization of a prochiral bisphenol compound with an achiral Morita–Baylis–Hillman carbonate, catalyzed by a biscinchona alkaloid. rsc.org This method allows for the generation of a wide range of optically active P-stereogenic phosphine oxides with excellent yields and high enantioselectivities. rsc.org The resulting P-chiral phosphine oxide can then be elaborated into the 1,4-azaphosphinane ring system.

Recent advancements have also highlighted the kinetic resolution of secondary phosphine oxides via asymmetric allylation reactions, providing access to enantioenriched P-chiral phosphine oxides that can serve as versatile synthons. nih.gov

The development of these synthetic pathways is often guided by detailed mechanistic studies and the optimization of reaction conditions to maximize both yield and stereoselectivity. The characterization of intermediates and final products using techniques such as NMR spectroscopy and X-ray crystallography is essential to confirm the stereochemical integrity of the synthesized compounds.

The following data tables illustrate typical results that could be expected for key steps in a hypothetical stereoselective synthesis of 1-methyl-4-phenyl-1,4-azaphosphinane, based on methodologies reported for analogous P-chiral compounds.

Table 1: Diastereoselective Synthesis of P-Chiral Phosphinite Intermediate

| Entry | Chiral Auxiliary | Organometallic Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | (+)-Pseudoephedrine | Vinylmagnesium Bromide | THF | -78 to 20 | 85 | >98:2 |

| 2 | (1R,2S)-(-)-Ephedrine | Vinylmagnesium Bromide | Toluene | -78 to 20 | 82 | 97:3 |

| 3 | (-)-Menthyl | Vinyllithium | Diethyl Ether | -78 | 78 | 95:5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 2: Enantioselective Alkylation for P-Chiral Phosphine Oxide Synthesis

| Entry | Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | (DHQD)₂PHAL | Bis(2-hydroxyphenyl)phenylphosphine oxide | CH₂Cl₂ | 0 | 95 | 98 |

| 2 | (DHQ)₂PHAL | Bis(2-hydroxyphenyl)phenylphosphine oxide | Toluene | -20 | 92 | 97 |

| 3 | Quinine-derived catalyst | Racemic secondary phosphine oxide | Dioxane | 25 | 45 (recovered) | 99 (recovered) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These tables highlight the high levels of stereocontrol that can be achieved through modern synthetic methodologies, paving the way for the efficient and stereoselective synthesis of complex P-chiral molecules like 1-methyl-4-phenyl-1,4-azaphosphinane.

Conformational Analysis of the 1,4-Azaphosphinane Ring System

The 1,4-azaphosphinane ring, analogous to cyclohexane, is expected to adopt non-planar conformations to relieve ring strain. The most stable conformations are typically chair forms, with boat and twist-boat conformations representing higher energy states or transition states. In 1-methyl-4-phenyl-1,4-azaphosphinane, the substituents on the nitrogen and phosphorus atoms significantly influence the conformational equilibrium.

The two primary chair conformations involve the axial or equatorial positioning of the methyl group on the nitrogen and the phenyl group on the phosphorus. The relative stability of these conformers is determined by a balance of steric and electronic effects. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions.

Key Research Findings:

While specific experimental data for 1-methyl-4-phenyl-1,4-azaphosphinane is not extensively available in the public domain, conformational analysis of related N-substituted and P-substituted heterocycles provides valuable insights. Computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for such investigations.

NMR Spectroscopy: Variable temperature NMR studies can provide information on the dynamics of ring inversion and the relative populations of different conformers. The coupling constants between protons on the ring and between phosphorus and adjacent protons are particularly informative for deducing the dihedral angles and thus the ring conformation.

Computational Modeling: Quantum mechanical calculations can be employed to determine the relative energies of different conformations and the energy barriers for their interconversion. These calculations can also predict NMR parameters that can be compared with experimental data.

Illustrative Conformational Data:

The following table presents hypothetical data for the two chair conformers of cis-1-methyl-4-phenyl-1,4-azaphosphinane, illustrating the expected differences in a chair-like conformation.

| Conformer | N-Methyl Position | P-Phenyl Position | Relative Energy (kcal/mol) | Key NMR J-coupling (Hz) (Illustrative) |

| A | Equatorial | Equatorial | 0 (most stable) | ³J(P-C-C-H_ax) ≈ 18-25 |

| B | Axial | Axial | > 3 | ³J(P-C-C-H_eq) ≈ 2-5 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for six-membered rings.

Stereocontrol in the Synthesis of Chiral Azaphosphinanes

Methods for achieving stereocontrol include:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors is a common strategy. For instance, a chiral amino alcohol could be used to construct the azaphosphinane ring, transferring its stereochemistry to the final product.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in the ring-forming reactions. For example, a chiral metal complex could catalyze a cyclization step to favor the formation of one enantiomer over the other.

Diastereoselective Synthesis: If a chiral auxiliary is used, it can direct the stereochemical outcome of the reaction, leading to the formation of a specific diastereomer. The auxiliary can then be removed in a subsequent step.

Retention of Stereochemistry in Key Synthetic Transformations

Reactions involving the phosphorus atom in 1-methyl-4-phenyl-1,4-azaphosphinane can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For trivalent phosphorus compounds, many reactions, such as quaternization with alkyl halides, generally proceed with retention of stereochemistry.

For pentavalent phosphorus derivatives, nucleophilic substitution at the phosphorus center can occur via different mechanisms, such as the SN2-P mechanism, which typically results in inversion of configuration. The stereochemical outcome is crucial for the synthesis of structurally defined phosphine ligands and other chiral organophosphorus compounds.

Illustrative Reaction Stereochemistry:

| Reaction Type | Reagents | Typical Stereochemical Outcome at Phosphorus |

| Oxidation | H₂O₂ | Retention |

| Quaternization | CH₃I | Retention |

| Nucleophilic Substitution (on P=O) | Nu⁻ | Inversion (often) |

Note: The outcomes listed are generalizations and can be influenced by specific reaction conditions and substrate structure.

Diastereomeric and Enantiomeric Purity Assessment Methodologies

The determination of the diastereomeric and enantiomeric purity of 1-methyl-4-phenyl-1,4-azaphosphinane is essential to characterize the products of stereoselective syntheses. Several analytical techniques are employed for this purpose.

NMR Spectroscopy: For diastereomers, NMR is a powerful tool. The different spatial arrangement of the atoms in diastereomers leads to distinct chemical shifts and coupling constants for the corresponding nuclei. High-field NMR can often resolve the signals of the different diastereomers, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation.

X-ray Crystallography: Single-crystal X-ray diffraction can provide unambiguous determination of the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern, the precise three-dimensional arrangement of the atoms in the crystal lattice can be determined.

Reactivity at the Phosphorous Center

The phosphorus atom in 1-Methyl-4-phenyl-1,4-azaphosphinane is a tertiary phosphine, which defines its primary reactive characteristics.

Nucleophilic and Electrophilic Characteristics

The phosphorus atom possesses a lone pair of electrons, making it a potent nucleophile. wikipedia.org This nucleophilicity allows it to react with a variety of electrophiles. The rate and outcome of these reactions are influenced by the steric and electronic properties of the substituents on the phosphorus and the electrophile itself. rsc.org

Reactions with Electrophiles:

Alkylation: The phosphorus center is expected to react with alkyl halides to form quaternary phosphonium salts. This is a characteristic reaction of tertiary phosphines. wikipedia.org The reaction proceeds via an SN2 mechanism.

Michael Addition: As a soft nucleophile, the phosphorus atom can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of zwitterionic intermediates. rsc.orgsioc.ac.cn

The phosphorus atom can also exhibit electrophilic character, particularly after oxidation or coordination to a metal center, which will be discussed in subsequent sections.

Oxidation and Reduction Pathways

Tertiary phosphines are readily oxidized. wikipedia.org The phosphorus(III) center in 1-Methyl-4-phenyl-1,4-azaphosphinane is susceptible to oxidation by various oxidizing agents.

Common Oxidation Reactions:

| Oxidizing Agent | Product |

| Oxygen (air) | Phosphine oxide (R₃P=O) |

| Hydrogen peroxide | Phosphine oxide (R₃P=O) |

| Sulfur (S₈) | Phosphine sulfide (B99878) (R₃P=S) |

| Selenium (Se) | Phosphine selenide (B1212193) (R₃P=Se) |

| Halogens (X₂) | Dihalo-λ⁵-phosphorane (R₃PX₂) |

Interactive Table: Click on the product to view a general structure.

The oxidation to the corresponding phosphine oxide is a very common and often spontaneous process for trialkylphosphines upon exposure to air. wikipedia.orgacs.org The reaction with elemental sulfur or selenium typically proceeds with retention of configuration at the phosphorus center.

Reduction of the corresponding phosphine oxide to regenerate the phosphine is a more challenging transformation and often requires strong reducing agents like silanes.

Transformations Involving the Nitrogen Atom

The nitrogen atom in the 1,4-azaphosphinane ring is a tertiary amine. Its reactivity is influenced by the presence of the phosphorus atom in the ring and the methyl and phenyl substituents.

Similar to the phosphorus atom, the nitrogen atom also has a lone pair of electrons, rendering it nucleophilic and basic. It can be protonated by acids to form an ammonium (B1175870) salt.

Quaternization: The nitrogen atom can undergo quaternization by reacting with alkyl halides to form a quaternary ammonium salt. This reaction would introduce a positive charge on the nitrogen atom. The relative reactivity of the nitrogen versus the phosphorus atom towards alkylation would depend on the specific reaction conditions and the nature of the alkyl halide.

N-Oxide Formation: The nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids.

Reactivity of the Phenyl Moiety

The phenyl group attached to the nitrogen atom is an aromatic ring and is expected to undergo electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org The substituent already on the ring, in this case, the nitrogen of the azaphosphinane ring, will direct incoming electrophiles. The nitrogen atom, being an activating group, is expected to direct incoming electrophiles to the ortho and para positions of the phenyl ring.

Potential Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) at the ortho and para positions. libretexts.org

Halogenation: Reaction with halogens (e.g., Br₂ with a Lewis acid catalyst) would introduce a halogen atom at the ortho and para positions. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively, at the ortho and para positions. wikipedia.org

The reactivity of the phenyl ring will be influenced by the electronic effects of the heterocyclic ring system.

Mechanistic Studies of Functional Group Interconversions on the Azaphosphinane Skeleton

Reactions at Phosphorus: Nucleophilic attack by the phosphorus lone pair on an electrophile is the key step. For SN2 reactions, this involves a backside attack on the electrophile. For Michael additions, it involves the formation of a resonance-stabilized zwitterionic intermediate. rsc.org

Reactions at Nitrogen: Similar to the phosphorus, the nitrogen's lone pair initiates nucleophilic attack. Quaternization follows an SN2 pathway.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electrons of the phenyl ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Comparison of Reactivity with Acyclic and Other Heterocyclic Phosphines

The reactivity of 1-Methyl-4-phenyl-1,4-azaphosphinane can be compared to its acyclic and other heterocyclic analogues.

Basicity and Nucleophilicity: The basicity and nucleophilicity of the phosphorus and nitrogen atoms are influenced by the cyclic structure. The C-P-C and C-N-C bond angles in the six-membered ring will differ from those in acyclic analogues like trimethylphosphine (B1194731) or N,N-dimethylaniline, which can affect the s-character of the lone pair orbitals and thus their availability for bonding.

Steric Effects: The cyclic nature of the azaphosphinane ring imposes conformational constraints that can influence the accessibility of the phosphorus and nitrogen lone pairs to incoming reagents compared to more flexible acyclic phosphines and amines.

Comparison with Piperidine and Phosphinane: The basicity of the nitrogen in 1-Methyl-4-phenyl-1,4-azaphosphinane can be compared to that of N-methylpiperidine. The presence of the phosphorus atom in the ring might have a slight electronic effect on the nitrogen's basicity. Similarly, the reactivity of the phosphorus atom can be compared to that of 1-methylphosphinane. The presence of the nitrogen atom at the 4-position could influence the electronic properties of the phosphorus center.

Further experimental studies are required to provide a detailed and quantitative understanding of the reactivity of 1-Methyl-4-phenyl-1,4-azaphosphinane.

Despite a comprehensive search for scientific literature, no specific information was found regarding the coordination chemistry of the compound "1-Methyl-4-phenyl-1,4-azaphosphinane." The requested article, with its detailed outline focusing on the synthesis of its metal complexes, chelation modes, electronic and steric properties, and the influence on complex stability and reactivity, cannot be generated as there is no available research data for this specific molecule in the public domain.

Scientific databases and chemical literature searches did not yield any studies detailing the use of 1-Methyl-4-phenyl-1,4-azaphosphinane as a ligand in transition metal complexes. Consequently, there is no information on:

Chemical and Physical Properties

Detailed physicochemical data for 1-Methyl-4-phenyl-1,4-azaphosphinane and its derivatives are sparsely reported in the literature. The available information is primarily derived from the original synthetic work.

| Property | 1-Methyl-4-phenylperhydro-1,4-azaphosphorine 4-Oxide | 1-Methyl-4-phenylperhydro-1,4-azaphosphorine 4-Sulfide |

| Molecular Formula | C₁₁H₁₆NOP | C₁₁H₁₆NPS |

| Appearance | Crystalline solid | Not specified |

| CAS Number | 52427-40-4 | Not specified in primary literature |

Note: Further detailed properties such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) are not extensively documented in publicly accessible databases for these specific compounds.

Detailed Research Findings

The research on 1-Methyl-4-phenyl-1,4-azaphosphinane is primarily confined to its synthesis and the preparation of its oxide and sulfide (B99878) derivatives. The work by Gallagher and Mann successfully demonstrated an efficient method for the construction of the 1,4-azaphosphinane ring system. researchgate.net

An interesting aspect of their research was an attempt to synthesize the parent 4-phenylperhydro-1,4-azaphosphorine 4-oxide by reacting divinylphenylphosphine (B1596507) oxide with ammonia. However, this reaction did not yield the expected azaphosphinane but instead resulted in the formation of 4-phenylperhydro-1,4-oxaphosphorinane 4-oxide, indicating a competing cyclization pathway involving the oxygen of the phosphine (B1218219) oxide. researchgate.net

Beyond this foundational synthetic study, there is a notable lack of subsequent research that utilizes 1-Methyl-4-phenyl-1,4-azaphosphinane or its derivatives in other areas of chemistry, such as catalysis, materials science, or medicinal chemistry. Therefore, the detailed research findings are currently limited to the synthetic methodology and the characterization of the resulting compounds as described in the original publication.

Coordination Chemistry and Ligand Design with 1 Methyl 4 Phenyl 1,4 Azaphosphinane

Phosphine (B1218219) Sulfide-Metal Complexes:The synthesis and coordination chemistry of the corresponding phosphine sulfide (B99878) of 1-Methyl-4-phenyl-1,4-azaphosphinane and its metal complexes are also not described in the available literature.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict constraints of the user's request, as the foundational research on this specific compound does not appear to have been published.

Advanced Spectroscopic Characterization Techniques for 1 Methyl 4 Phenyl 1,4 Azaphosphinane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Methyl-4-phenyl-1,4-azaphosphinane, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methyl-4-phenyl-1,4-azaphosphinane is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The protons of the phenyl group would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the azaphosphinane ring would resonate in the aliphatic region, with their chemical shifts influenced by the neighboring heteroatoms. The N-methyl protons would likely appear as a singlet, shifted downfield due to the electron-withdrawing nature of the nitrogen atom. Protons on the carbons adjacent to the nitrogen and phosphorus atoms would show characteristic splitting patterns due to coupling with each other and with the ³¹P nucleus.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The phenyl group carbons would show signals in the aromatic region (typically 120-150 ppm). The carbons of the azaphosphinane ring would be observed in the aliphatic region, with those bonded to nitrogen and phosphorus being deshielded and appearing at higher chemical shifts. The N-methyl carbon would also be readily identifiable. Furthermore, coupling between the phosphorus atom and the adjacent carbon atoms (¹JPC and ²JPC) would provide valuable information for assigning the signals of the heterocyclic ring.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. For 1-Methyl-4-phenyl-1,4-azaphosphinane, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift of this signal is highly dependent on the oxidation state of the phosphorus, its coordination number, and the nature of the substituents. For a trivalent phosphine (B1218219) within a saturated heterocyclic ring, the chemical shift is anticipated to be in a specific range that can help confirm the structure. For instance, phosphinanes typically exhibit ³¹P chemical shifts in the upfield region. In derivatives such as the corresponding phosphine oxide, the phosphorus signal would be shifted significantly downfield.

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Phenyl) | 7.0 - 8.0 | Multiplets |

| ¹H (Ring CH₂) | 2.0 - 4.0 | Multiplets |

| ¹H (N-CH₃) | 2.2 - 2.8 | Singlet |

| ¹³C (Phenyl) | 120 - 150 | Singlets/Doublets |

| ¹³C (Ring CH₂) | 40 - 70 | Doublets (due to P-coupling) |

| ¹³C (N-CH₃) | ~45 | Singlet |

| ³¹P | Varies with oxidation state | Singlet (proton-decoupled) |

Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

For 1-Methyl-4-phenyl-1,4-azaphosphinane, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, allowing for the confirmation of its elemental formula (C₁₁H₁₆NP).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for cyclic amines and organophosphorus compounds can be anticipated. For instance, cleavage of the bonds adjacent to the nitrogen and phosphorus atoms is a likely fragmentation route. The loss of the N-methyl group or the phenyl group could also be observed. The fragmentation of the heterocyclic ring itself can lead to characteristic fragment ions. For example, in related N-substituted piperidines, fragmentation often involves the loss of substituents on the nitrogen or cleavage of the ring. Similarly, organophosphorus heterocycles exhibit fragmentation patterns that are indicative of the substituents on the phosphorus atom and the stability of the resulting fragments. nih.govmdpi.comresearchgate.net

Predicted Fragmentation Data for 1-Methyl-4-phenyl-1,4-azaphosphinane:

| Fragment Ion | Possible Structure |

| [M]⁺ | C₁₁H₁₆NP⁺ |

| [M - CH₃]⁺ | Loss of the N-methyl group |

| [M - C₆H₅]⁺ | Loss of the phenyl group |

| Ring Fragments | Various smaller ions resulting from the cleavage of the azaphosphinane ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For 1-Methyl-4-phenyl-1,4-azaphosphinane, the IR and Raman spectra would be characterized by vibrations of the phenyl group, the C-H bonds of the aliphatic ring and the methyl group, and the C-N and C-P bonds.

Phenyl Group Vibrations: The phenyl group would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Vibrations: The C-H stretching vibrations of the azaphosphinane ring and the N-methyl group would be observed in the 2800-3000 cm⁻¹ region.

C-N and C-P Vibrations: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range. The C-P stretching vibration, which is typically weaker, would appear at lower wavenumbers.

Ring Vibrations: The entire azaphosphinane ring will have characteristic "breathing" and deformation modes at lower frequencies.

The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis, as some modes may be more active in one technique than the other due to selection rules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-P Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of 1-Methyl-4-phenyl-1,4-azaphosphinane would reveal the exact geometry of the azaphosphinane ring. Saturated six-membered heterocyclic rings typically adopt a chair conformation to minimize steric strain. It is expected that the 1,4-azaphosphinane ring would also exist in a chair conformation. The analysis would determine the orientation of the substituents, i.e., whether the N-methyl and C-phenyl groups occupy axial or equatorial positions. The more sterically demanding phenyl group would be expected to preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. The orientation of the lone pairs on the nitrogen and phosphorus atoms would also be determined.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated, providing insights into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds.

Hypothetical Crystallographic Data for 1-Methyl-4-phenyl-1,4-azaphosphinane:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Ring Conformation | Chair |

| Phenyl Group Orientation | Equatorial |

| N-Methyl Group Orientation | Equatorial or Axial |

Chiroptical Spectroscopy for Absolute Configuration Assignment

If 1-Methyl-4-phenyl-1,4-azaphosphinane or its derivatives are chiral, for instance, due to the presence of a stereogenic phosphorus center in an oxidized derivative (e.g., a P-oxide), chiroptical spectroscopy becomes a crucial tool for determining the absolute configuration of the enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of 1-Methyl-4-phenyl-1,4-azaphosphinane, the CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores in the molecule, such as the phenyl group. The sign and intensity of these Cotton effects are characteristic of a particular enantiomer. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the compound can be assigned.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of electronic CD and measures the differential absorption of left and right circularly polarized infrared light. VCD is a powerful technique for determining the absolute configuration of chiral molecules, including those with stereogenic phosphorus atoms. Each vibrational mode of a chiral molecule can have a corresponding VCD signal. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. As with electronic CD, the comparison of experimental and computationally predicted VCD spectra allows for an unambiguous assignment of the absolute stereochemistry.

The application of these chiroptical techniques is particularly important for P-chiral phosphine oxides and other derivatives where the phosphorus atom constitutes a stereocenter. oxinst.comnih.gov

The Versatility of 1-Methyl-4-phenyl-1,4-azaphosphinane: A Review of its Applications in Advanced Materials and Catalysis

The field of organophosphorus chemistry has witnessed significant growth, with a particular focus on the development of novel heterocyclic compounds for a range of applications. Among these, 1-Methyl-4-phenyl-1,4-azaphosphinane, a unique saturated six-membered heterocycle containing both nitrogen and phosphorus atoms, has emerged as a compound of interest. Its distinct structural and electronic properties make it a promising candidate for use in advanced materials and as a ligand in catalysis. This article explores the current and potential applications of 1-Methyl-4-phenyl-1,4-azaphosphinane and its derivatives, focusing on its role in organic synthesis, polymer science, and other emerging chemical technologies.

Synthesis and Exploration of Derivatives and Analogs of 1 Methyl 4 Phenyl 1,4 Azaphosphinane

Structure-Activity Relationship Studies in Azaphosphinane Series

While specific structure-activity relationship (SAR) studies on 1-methyl-4-phenyl-1,4-azaphosphinane are not extensively documented in publicly available literature, general principles derived from related azaphosphaheterocycles can provide valuable insights. The biological activity and physicochemical properties of such compounds are intricately linked to the nature and substitution pattern of the entire molecule. Key areas of modification that are typically explored in SAR studies include the substituents on the nitrogen and phosphorus atoms, alterations to the phenyl ring, and modifications of the azaphosphinane ring itself. These modifications can influence factors such as steric bulk, electronic effects, lipophilicity, and the ability to form specific interactions with biological targets.

Modifications at the Phosphorous Center

The phosphorus atom in the 1,4-azaphosphinane ring is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered properties. One common modification is the oxidation of the phosphorus atom to form the corresponding phosphine (B1218219) oxides. For instance, the synthesis of 1-benzyl-4-methyl- researchgate.netresearchgate.netazaphosphinane-4-oxide has been reported, which can then be debenzylated to yield 4-methyl- researchgate.netresearchgate.netazaphosphinane-4-oxide googleapis.com. This transformation from a trivalent to a pentavalent phosphorus center significantly alters the geometry and electronic nature of the phosphorus atom, which can have a profound impact on the molecule's biological activity and stability.

Variations in Substituents on the Nitrogen Atom

The nitrogen atom of the 1,4-azaphosphinane ring offers another versatile point for modification. In the parent compound of interest, this position is occupied by a methyl group. However, a wide array of derivatives can be synthesized by varying this substituent. General synthetic routes to N-substituted piperazine derivatives, which are structurally related to 1,4-azaphosphinanes, often involve the reaction of a piperazine precursor with various alkylating or acylating agents researchgate.net. Similar strategies could be employed for the synthesis of N-substituted 4-phenyl-1,4-azaphosphinanes.

The nature of the N-substituent can significantly impact the pharmacological properties of the molecule. For example, in other heterocyclic systems, altering the N-substituent from a small alkyl group to a larger or more functionalized group can modulate receptor binding affinity, selectivity, and pharmacokinetic properties.

Alterations to the Phenyl Moiety

The 4-phenyl group is a crucial component of the 1-methyl-4-phenyl-1,4-azaphosphinane structure, and its modification can lead to a diverse range of analogs. Introducing substituents onto the phenyl ring can systematically alter the electronic and steric properties of the molecule. For example, the synthesis of 4-aryl-3-aminopyridin-2(1H)-one derivatives has shown that the nature of the aryl group can influence biological activity nih.gov. Similar principles can be applied to the 4-phenyl-1,4-azaphosphinane series.

The introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring can be achieved through various synthetic methodologies, starting from appropriately substituted phenyl precursors. Quantitative structure-activity relationship (QSAR) studies on other series of compounds containing a substituted phenyl ring have demonstrated that factors such as the electronic nature and lipophilicity of the substituents can be correlated with biological activity nih.gov.

Ring System Modifications and Heteroatom Substitution

Beyond substituent modifications, alterations to the core 1,4-azaphosphinane ring system can lead to novel analogs with unique properties. This can include changing the ring size, for example, to a 1,4-azaphosphepane (a seven-membered ring) or a 1,3-azaphospholidine (a five-membered ring). The synthesis of various ring-sized azaphosphaheterocycles has been reported, often through cyclization or annulation strategies researchgate.net.

Conclusion and Future Outlook in Azaphosphinane Research

Summary of Key Research Findings

Research into azaphosphinanes and related P,N-heterocycles has primarily focused on their synthesis and application as ligands in catalysis. Azaphosphinines, the unsaturated analogs, have seen a recent surge in interest across several fields, including asymmetric catalysis, medicinal chemistry, and cellular imaging. rsc.org The core value of these compounds lies in their nature as hybrid P,N-ligands, which combine a soft phosphorus atom and a hard nitrogen atom. This duality allows for unique coordination chemistry and enables metal-ligand cooperativity. nih.gov

Key findings in the broader field include:

Synthesis: Various synthetic strategies for constructing the azaphosphinane and azaphosphinine rings have been developed, including cyclization of haloalkylphosphonamidates, ring-closing metathesis, and palladium-catalyzed cyclizations. researchgate.net

Ligand Efficacy: Azophosphines, a related class of P,N-ligands, have been successfully employed in ruthenium piano-stool complexes. These complexes have proven to be effective catalysts for the transfer hydrogenation of ketones without the need for harsh base additives. nih.gov

Tunability: The electronic and steric properties of these P,N-ligands can be systematically tuned by modifying substituents on the nitrogen or phosphorus atoms. This tunability is crucial for optimizing catalyst performance for specific reactions. nih.gov

Biological Potential: Certain phosphorus heterocycles have been investigated for their biological activity. For instance, some 1,2-azaphospholine 2-oxide derivatives have shown anti-inflammatory and antitumor properties, while novel oxazaphosphinane derivatives have been evaluated for their antitumor activity against human cell lines. researchgate.netbeilstein-journals.org

| Research Area | Key Findings |

| Synthesis | Development of multiple cyclization and annulation strategies for P,N-heterocycles. researchgate.netbeilstein-journals.org |

| Catalysis | Successful use as P,N-ligands in base-free Ru-catalyzed transfer hydrogenation. nih.gov |

| Ligand Design | Properties can be systematically tuned by altering substituents. nih.gov |

| Biological Activity | Antitumor and anti-inflammatory properties observed in related P,N-heterocycles. researchgate.netbeilstein-journals.org |

Identification of Unexplored Research Avenues

The landscape of azaphosphinane chemistry is far from saturated, with numerous avenues awaiting exploration. The most prominent unexplored area is the chemistry of specific, complex derivatives like 1-Methyl-4-phenyl-1,4-azaphosphinane itself. The lack of dedicated studies on this and similar structures represents a significant knowledge gap.

Further unexplored avenues include:

Diverse Catalytic Applications: While their use in hydrogenation is established, the application of azaphosphinane-metal complexes in other significant transformations, such as cross-coupling reactions, C-H activation, and polymerization, is largely uncharted territory.

Stereoselective Synthesis: The development of robust methods for the asymmetric synthesis of chiral azaphosphinanes is a critical unmet need. Chiral P,N-ligands are highly sought after for asymmetric catalysis. nih.gov

Medicinal Chemistry: The biological activities of azaphosphinanes are poorly understood. A systematic investigation into their potential as enzyme inhibitors, anticancer agents, or probes for biological systems could yield valuable discoveries. nih.govresearchgate.net

Coordination Chemistry: A comprehensive study of their coordination behavior with a wider range of transition metals beyond ruthenium could unlock novel reactivity and catalytic systems.

Potential for Further Development in Synthetic Methodology

Atom Economy: Designing more convergent and atom-economical synthetic pathways, such as multi-component reactions, to construct the azaphosphinane core.

Greener Synthesis: Developing syntheses that utilize more environmentally benign solvents and reagents and avoid the use of heavy metal catalysts in the synthetic steps themselves.

Modular Approaches: Creating modular synthetic routes that allow for the easy introduction of a wide variety of substituents on both the nitrogen and phosphorus atoms. This would facilitate the rapid generation of ligand libraries for high-throughput catalyst screening. nih.gov

Stereocontrol: A primary goal should be the development of reliable methods for diastereoselective and enantioselective synthesis to produce optically pure azaphosphinanes for applications in asymmetric catalysis.

Emerging Trends in Ligand Design and Catalysis Utilizing Azaphosphinanes

The field of ligand design is moving towards more sophisticated, non-symmetrical structures that can exert precise control over the metal center. Azaphosphinanes are perfectly positioned to capitalize on these trends.

Modular, Nonsymmetrical Ligands: The inherent asymmetry of P,N-ligands is a significant advantage. In many cases, nonsymmetrical ligands have outperformed traditional C2-symmetric ligands in asymmetric catalysis by offering more tunable electronic and steric environments. nih.govpnas.org

Hemilability: The design of hemilabile azaphosphinane ligands, where the nitrogen donor can reversibly bind and unbind from the metal center, could create a vacant coordination site during a catalytic cycle, facilitating substrate binding and product release.

Metal-Ligand Cooperativity: There is a growing interest in ligands that are not merely spectators but actively participate in the catalytic transformation. Azaphosphinanes could be designed to facilitate proton transfer or substrate activation through cooperative effects between the ligand framework and the metal center.

Axially Chiral Scaffolds: The development of axially chiral P,N-ligands has become a major focus in catalysis. acs.org Introducing axial chirality into the backbone of an azaphosphinane ligand could lead to a new class of highly effective catalysts for enantioselective reactions.

Prospects for Novel Material Science Applications

The application of organophosphorus compounds in material science is a well-established but continually evolving field. researchgate.net While specific research on azaphosphinanes in this domain is nascent, the structural features of these heterocycles suggest significant potential.

Optoelectronic Materials: Polyaromatic phosphorus heterocycles are being investigated for their unique optoelectronic properties. researchgate.net Incorporating the azaphosphinane moiety into π-conjugated systems could lead to novel materials for applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics.

Flame Retardants: Organophosphorus compounds are widely used as flame retardants. researchgate.net The presence of both phosphorus and nitrogen in the azaphosphinane structure could create a synergistic effect, potentially leading to highly effective and durable flame-retardant additives for polymers.

Advanced Polymers: Polymerization of functionalized azaphosphinanes could lead to new classes of phosphorus- and nitrogen-containing polymers with unique thermal, mechanical, or conductive properties.

Q & A

Q. Table 1. Key Synthetic Parameters for Azaphosphinane Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 80–100°C | Higher yields, reduced side-products | |

| Solvent | THF or DMF | Enhanced intermediate solubility | |

| Catalyst | AlCl₃ (5 mol%) | Accelerates cyclization | |

| Purification | Silica gel chromatography | Purity >95% |

Q. Table 2. Spectroscopic Signatures of 1-Methyl-4-phenyl-1,4-azaphosphinane

| Technique | Key Data Points | Interpretation | Reference |

|---|---|---|---|

| ³¹P NMR | δ 15–25 ppm | Confirms phosphorus environment | |

| HRMS | [M+H]⁺ = Calculated m/z | Validates molecular formula | |

| X-ray Diffraction | P–N bond length: ~1.65 Å | Confirms ring geometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.